molecular formula C19H12O8 B12052850 Diacerein-d6

Diacerein-d6

Cat. No.: B12052850
M. Wt: 374.3 g/mol
InChI Key: TYNLGDBUJLVSMA-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacerein is a slow-acting drug used primarily in the treatment of osteoarthritis due to its anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane . The deuterium labeling in Diacerein-d6 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diacerein-d6 involves the deuteration of diacerein. One common method is the oxidation of protected aloe-emodin in the presence of an oxidizing system and a radical catalyst, followed by the substitution of the protector groups with acetyl groups . This process ensures high purity and excellent yields of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using high-purity starting materials such as parietic acid, acetic anhydride as a solvent and acylating agent, and zinc chloride anhydrous as a catalyst . The process is optimized to ensure high yield and purity, making it suitable for extensive research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Diacerein-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form rhein, its active metabolite.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromic anhydride in acetic acid, sodium nitrite in sulfuric acid.

    Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.

    Substitution Reagents: Various acylating agents like acetic anhydride.

Major Products Formed

    Rhein: The primary active metabolite formed through oxidation.

    Substituted Derivatives: Various derivatives formed through substitution reactions, depending on the reagents used.

Scientific Research Applications

Diacerein-d6 has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Diacerein-d6 is compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving metabolic studies and pharmacokinetics.

Properties

Molecular Formula

C19H12O8

Molecular Weight

374.3 g/mol

IUPAC Name

9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3

InChI Key

TYNLGDBUJLVSMA-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O

Origin of Product

United States

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